molecular formula C3H2Cl3NO B3343266 Chloral cyanohydrin CAS No. 513-96-2

Chloral cyanohydrin

Cat. No.: B3343266
CAS No.: 513-96-2
M. Wt: 174.41 g/mol
InChI Key: UFVLRHXFRXZBHS-UHFFFAOYSA-N
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Description

Chloral cyanohydrin, also known as trichloroacetaldehyde cyanohydrin, is a cyanohydrin derivative of chloral (trichloroacetaldehyde). It has the chemical formula C3H2Cl3NO and a molar mass of 174.41 g/mol. This compound appears as a white solid and has a melting point of 61°C. Historically, this compound was used as a source of hydrogen cyanide for medicinal purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloral cyanohydrin is typically synthesized through the nucleophilic addition of hydrogen cyanide to chloral (trichloroacetaldehyde). The reaction involves the addition of hydrogen cyanide to the carbonyl group of chloral, resulting in the formation of this compound. The reaction is as follows:

CCl3CHO+HCNCCl3CH(OH)CN\text{CCl}_3\text{CHO} + \text{HCN} \rightarrow \text{CCl}_3\text{CH(OH)CN} CCl3​CHO+HCN→CCl3​CH(OH)CN

Industrial Production Methods: In industrial settings, the production of this compound involves the use of hydrogen cyanide and chloral under controlled conditions. The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide or potassium cyanide, to generate the reactive cyanide anion from hydrogen cyanide .

Chemical Reactions Analysis

Types of Reactions: Chloral cyanohydrin undergoes various chemical reactions, including:

    Nucleophilic Addition: The addition of nucleophiles to the carbonyl group.

    Hydrolysis: The breakdown of this compound in the presence of water to form trichloroacetic acid and hydrogen cyanide.

    Oxidation and Reduction: this compound can be oxidized to form trichloroacetic acid or reduced to form trichloroethanol.

Common Reagents and Conditions:

    Nucleophilic Addition: Hydrogen cyanide, sodium cyanide, or potassium cyanide in the presence of a base catalyst.

    Hydrolysis: Water or aqueous acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Trichloroacetic acid and hydrogen cyanide.

    Oxidation: Trichloroacetic acid.

    Reduction: Trichloroethanol.

Scientific Research Applications

Chloral cyanohydrin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of chloral cyanohydrin involves the nucleophilic addition of the cyanide anion to the carbonyl group of chloral. The cyanide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield this compound. The reaction is reversible, with the equilibrium favoring the cyanohydrin product under acidic conditions .

Comparison with Similar Compounds

Chloral cyanohydrin can be compared with other cyanohydrins such as:

    Acetone cyanohydrin: Used in the production of methyl methacrylate.

    Mandelonitrile: Occurs naturally in the pits of some fruits and is used in the synthesis of pharmaceuticals.

    Glycolonitrile: The simplest cyanohydrin derived from formaldehyde, used in various organic syntheses.

Uniqueness: this compound is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other cyanohydrins. This makes it particularly useful in specific organic synthesis applications .

Properties

IUPAC Name

3,3,3-trichloro-2-hydroxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3NO/c4-3(5,6)2(8)1-7/h2,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVLRHXFRXZBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870576
Record name Chloral cyanohydrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

513-96-2
Record name 3,3,3-Trichloro-2-hydroxypropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=513-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorocyanohydrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloral cyanohydrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trichlorolactonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLORAL CYANOHYDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4V24O06Q6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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